![molecular formula C13H12F2N2O B2665771 N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide CAS No. 2249147-61-1](/img/structure/B2665771.png)
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide, also known as DPC 423, is a chemical compound that has been extensively studied for its potential in scientific research. This compound has shown promise in various fields, including neuroscience and cancer research. In
Wirkmechanismus
The mechanism of action of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the modulation of GABA receptors. GABA receptors are important for regulating the excitability of neurons, and the modulation of these receptors can have significant effects on neuronal activity. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the activity of these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 are complex and depend on the specific application. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to enhance the activity of GABA receptors, which can lead to decreased neuronal excitability. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations of using N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 include its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in treating neurological disorders such as epilepsy and anxiety. In cancer research, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be studied further for its potential in developing new cancer therapies. Additionally, the synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 could be optimized further to improve its solubility and other properties.
Synthesemethoden
The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 involves the reaction of 2,6-difluorobenzaldehyde with malononitrile to form a cyanoacetate intermediate. The intermediate is then reacted with cyclobutanone in the presence of a base to form N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423. The synthesis of N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been studied for its potential in various scientific fields. In neuroscience, N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide 423 has also been studied for its potential in cancer research, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2O/c14-9-3-1-4-10(15)11(9)13(5-2-6-13)12(18)17-8-7-16/h1,3-4H,2,5-6,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRFVTLLXVDNEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=C(C=CC=C2F)F)C(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyanomethyl)-1-(2,6-difluorophenyl)cyclobutane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.